3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of ethyl 4-amino-1,2,4-triazole-3-carboxylate with allylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Agriculture: It has potential use as a fungicide or herbicide, given its ability to interfere with the growth of certain plant pathogens.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The allylthio group may also play a role in the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Allylthio)-4-methoxy-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Allylthio)-4-phenoxy-1H-1,2,4-triazol-5(4H)-one: Contains a phenoxy group, which may alter its chemical properties and applications.
Uniqueness
3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both an allylthio and an ethoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and applications .
Properties
IUPAC Name |
4-ethoxy-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5-13-7-9-8-6(11)10(7)12-4-2/h3H,1,4-5H2,2H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQUMCMCGAOXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)NN=C1SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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